molecular formula C10H14N2O B1517090 [2-(Cyclopropylmethoxy)pyridin-4-yl]methanamine CAS No. 1021024-16-7

[2-(Cyclopropylmethoxy)pyridin-4-yl]methanamine

Cat. No. B1517090
M. Wt: 178.23 g/mol
InChI Key: NQWPAYLBIFAQFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Cyclopropylmethoxy)pyridin-4-yl]methanamine, also known as CPMPM, is an organic compound belonging to the class of heterocyclic compounds. It is a colorless to yellowish-brown solid that is soluble in water and organic solvents. CPMPM is a versatile compound that has been used in a variety of scientific research applications, including medicinal chemistry, organic synthesis, and biochemistry.

Scientific Research Applications

Anticonvulsant Agents

Research on heterocyclic Schiff bases of 3-aminomethyl pyridine, similar in structure to the chemical , has revealed potential anticonvulsant properties. Compounds synthesized through condensation reactions exhibited seizures protection in various models, indicating their potential as novel anticonvulsant agents (Pandey & Srivastava, 2011).

Antiviral Activity

Aminoadamantane derivatives, while structurally distinct, showcase the broader research interest in compounds with potential antiviral applications. Some synthesized compounds demonstrated significant inhibition against influenza A virus, suggesting their specificity as anti-influenza A virus agents (Kolocouris et al., 1994).

Catalysis and Synthesis

Compounds related to "[2-(Cyclopropylmethoxy)pyridin-4-yl]methanamine" have been utilized in catalysis. For example, palladacycles synthesized from pyridin-2-yl methanamine derivatives have been evaluated for their catalytic activity, demonstrating good activity and selectivity in various reactions (Roffe et al., 2016).

Drug Discovery and Development

The search for new drugs often involves the synthesis of novel compounds that can serve as scaffolds. Hexahydro-2H-thieno[2,3-c]pyrrole derivatives, for instance, represent a class of compounds with potential drug discovery applications, illustrating the interest in developing libraries of compounds for therapeutic uses (Yarmolchuk et al., 2011).

Imaging and Photocytotoxicity

Iron(III) complexes derived from pyridin-2-yl methanamine derivatives have been explored for their potential in cellular imaging and photocytotoxicity. These studies contribute to the development of compounds that could be used in targeted therapy and diagnostic imaging (Basu et al., 2014).

properties

IUPAC Name

[2-(cyclopropylmethoxy)pyridin-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c11-6-9-3-4-12-10(5-9)13-7-8-1-2-8/h3-5,8H,1-2,6-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQWPAYLBIFAQFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=NC=CC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(Cyclopropylmethoxy)pyridin-4-yl]methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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